molecular formula C20H34O5 B13396258 13,14-Dihydro-15-keto PGF2a

13,14-Dihydro-15-keto PGF2a

Cat. No.: B13396258
M. Wt: 354.5 g/mol
InChI Key: VKTIONYPMSCHQI-UHFFFAOYSA-N
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Description

Contextualizing Prostaglandin (B15479496) Metabolism in Eicosanoid Research

Eicosanoids are a class of signaling molecules derived from arachidonic acid, playing vital roles in inflammation, immunity, and the central nervous system. researchgate.netmdpi.com Prostaglandins (B1171923), a major family within the eicosanoid group, are synthesized via the cyclooxygenase (COX) pathway and are involved in diverse bodily functions. researchgate.netresearchgate.netahajournals.org The biological activity of prostaglandins is tightly controlled through rapid metabolism into less active compounds. The study of these metabolites, such as PGFM, is fundamental to understanding the dynamics of eicosanoid-mediated processes.

PGFM is recognized as the first major and prominent plasma metabolite of PGF2a. caymanchem.comglpbio.com PGF2a itself is a biologically potent prostaglandin involved in processes like uterine contraction, luteolysis, and inflammation. researchgate.netresearchgate.net However, PGF2a has a very short half-life in circulation as it is rapidly metabolized, primarily during its first pass through the lungs. researchgate.netthermofisher.comtaylorandfrancis.com This rapid conversion leads to the formation of PGFM, which is chemically more stable and has a longer half-life in the bloodstream, making it an excellent surrogate marker for PGF2a synthesis. thermofisher.com

Table 1: Chemical Properties of 13,14-Dihydro-15-keto Prostaglandin F2alpha (PGFM)

Property Value
IUPAC Name (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid nih.gov
Molecular Formula C₂₀H₃₄O₅ nih.gov
Molecular Weight 354.5 g/mol nih.gov
CAS Number 27376-76-7 caymanchem.comnih.gov

| Synonyms | PGFM, 15-Keto-13,14-dihydro-PGF2a, Pulmonary metabolite-PGF2a caymanchem.comnih.govglpbio.com |

The transformation of PGF2a into PGFM is a critical step in its inactivation. This process involves a two-step enzymatic reaction that modifies the structure of PGF2a, significantly reducing its biological activity. taylorandfrancis.comnih.gov

The key enzyme responsible for the initial and rate-limiting step in the catabolism of PGF2a is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). taylorandfrancis.comnih.govoup.comresearchgate.net This cytosolic enzyme catalyzes the oxidation of the hydroxyl group at carbon 15 of the PGF2a molecule, converting it into a keto group. taylorandfrancis.comresearchgate.netcaymanchem.com This action forms an intermediate, 15-keto-PGF2a. Subsequently, the double bond at position 13,14 is reduced, resulting in the final product, 13,14-dihydro-15-keto PGF2a (PGFM). taylorandfrancis.comoup.com The activity of 15-PGDH is a crucial control point in regulating the local concentrations and biological effects of PGF2a. nih.govresearchgate.net

Following its formation, PGFM can be further broken down into smaller, more water-soluble compounds before being excreted in the urine. researchgate.netmtoz-biolabs.com This subsequent metabolism often involves beta-oxidation and omega-oxidation, processes that shorten the carboxylic acid side chain. This leads to the formation of dinor (two carbons removed) and tetranor (four carbons removed) metabolites, such as tetranor-PGFM. researchgate.netmtoz-biolabs.comscholaris.ca The measurement of these downstream metabolites in urine can also serve as reliable indicators of systemic PGF2a production. mtoz-biolabs.comscholaris.ca

The synthesis of the precursor molecule, PGF2a, is primarily dependent on the action of cyclooxygenase (COX) enzymes (both COX-1 and COX-2). nih.govresearchgate.netnih.gov These enzymes convert arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2), which is then further converted to PGF2a by specific synthases. nih.gov Therefore, the formation of PGFM is intrinsically linked to this COX-dependent pathway. nih.gov

Additionally, prostaglandin-like compounds, known as isoprostanes, can be formed through a non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid. hmdb.cahmdb.caresearchgate.net This process is often associated with oxidative stress. While PGFM itself is a downstream metabolite of enzymatically produced PGF2a, the broader family of F-series prostaglandins includes isomers formed via these free-radical pathways, highlighting the complex interplay between enzymatic and non-enzymatic routes in eicosanoid production. hmdb.ca

Metabolic Pathways and Enzymatic Conversion of PGF2a to PGFM

Significance of PGFM as a Research Biomarker

The stability and abundance of PGFM in circulation make it a highly valuable biomarker in various fields of biological and clinical research. caymanchem.comglpbio.com By measuring PGFM levels in plasma, urine, or other biological samples, scientists can indirectly but accurately quantify the endogenous production of PGF2a. caymanchem.comthermofisher.com

This has significant applications in:

Reproductive Biology : PGFM levels are monitored to diagnose pregnancy and predict parturition in various species, including giant pandas and felids, as PGF2a plays a critical role in regulating the corpus luteum and uterine function. plos.orgnih.gov Studies have shown that PGFM concentrations can differentiate between pregnancy and pseudopregnancy. plos.org

Inflammation Research : Since PGF2a is a mediator of inflammation, measuring PGFM provides an index of inflammatory activity and lipid peroxidation via the COX pathway. nih.govresearchgate.net Elevated PGFM levels have been observed in endotoxin-induced inflammation models. nih.gov

Labor and Parturition Studies : Research indicates that PGFM levels increase significantly during labor, reflecting the surge in PGF2a production that promotes uterine contractions. medrxiv.orgscholaris.camedrxiv.org This makes PGFM a key molecule for studying the mechanisms of both term and preterm labor. medrxiv.orgresearchgate.net

Table 2: Research Applications of PGFM as a Biomarker

Research Area Application Key Findings Citations
Reproductive Health Pregnancy diagnosis and monitoring PGFM levels distinguish between pregnant and pseudopregnant states in several animal species. plos.orgnih.gov
Inflammation Index of cyclooxygenase-mediated inflammation PGFM levels increase in response to inflammatory stimuli like endotoxins. nih.gov
Parturition Biomarker for labor Urinary and plasma PGFM levels are significantly elevated during term labor. medrxiv.orgscholaris.camedrxiv.org

| General PGF2a Production | Systemic marker of PGF2a synthesis | Due to its longer half-life, PGFM is a more reliable indicator of PGF2a production than PGF2a itself. | caymanchem.comglpbio.comthermofisher.com |

Reflecting In Vivo Prostaglandin F2alpha Production

The measurement of PGFM in biological samples, such as plasma, urine, and feces, serves as a reliable and accurate indicator of the in vivo production of PGF2α. caymanchem.comontosight.ai This is attributed to the significantly longer half-life of PGFM compared to its parent compound, PGF2α. While PGF2α has a very short half-life, often lasting less than a minute to a few minutes in various species, PGFM persists in circulation for a longer duration. oup.comresearchgate.netnih.gov This stability allows for more practical and representative quantification of PGF2α synthesis over time. ontosight.aithermofisher.com

The rapid conversion of circulating PGF2α to PGFM occurs mainly during its first pass through the lungs. oup.comnih.govthermofisher.com This metabolic process involves the oxidation of the 15-hydroxy group and the hydrogenation of the 13,14-double bond of the PGF2α molecule. nih.gov The resulting compound, PGFM, is then excreted from the body, primarily through the renal system. nih.gov

Table 1: Comparison of Half-Life: PGF2α vs. PGFM

Compound Species Half-Life Reference(s)
PGF2α Heifers ~29 seconds researchgate.netresearchgate.net
PGF2α Mares ~94 seconds researchgate.netresearchgate.net
PGFM Pigs ~15 minutes nih.gov

Utility in Diverse Biological Systems Studies

The utility of measuring PGFM extends across a wide range of biological and clinical research areas due to the diverse functions of its precursor, PGF2α. PGF2α is involved in processes such as inflammation, uterine contractions, and luteolysis (the regression of the corpus luteum). ontosight.aimtoz-biolabs.com Consequently, monitoring PGFM levels provides valuable insights into these physiological and pathological states.

Reproductive Health: In both human and veterinary medicine, PGFM measurement is a critical tool. It is used to monitor events related to the reproductive cycle, pregnancy, and parturition. ontosight.aimedchemexpress.comresearchgate.net For instance, elevated PGFM levels can indicate the onset of labor or complications during pregnancy. ontosight.aiplos.org In several animal species, including felids and the giant panda, PGFM has been established as a reliable biomarker for pregnancy diagnosis, distinguishing between pregnant and pseudopregnant states. researchgate.netplos.org Studies in cows have shown that PGFM profiles can be indicative of uterine health and involution postpartum. nih.govnih.gov In women, serum PGFM levels have been correlated with changes in the cervix during preterm labor. nih.gov

Inflammation and Disease: PGF2α is a mediator of inflammation. ontosight.ainih.gov Therefore, measuring PGFM can serve as an index of inflammatory processes in the body. nih.gov Research has shown that plasma levels of PGFM increase significantly during endotoxin-induced inflammation, highlighting its role as a biomarker for inflammatory injury. nih.gov

Cardiovascular Research: The prostaglandin pathway, including PGF2α, also plays a role in cardiovascular function. nih.gov While direct research on PGFM in cardiovascular disease is multifaceted, the measurement of prostaglandin metabolites is crucial in understanding the complex signaling pathways involved in cardiac health and disease.

The versatility of PGFM as a biomarker is further enhanced by the availability of sensitive and specific assays, such as enzyme-linked immunosorbent assays (ELISAs) and radioimmunoassays, for its detection in various biological fluids. thermofisher.comnih.gov

Table 2: Applications of PGFM Measurement in Biological Research

Research Area Biological System/Species Key Findings/Applications Reference(s)
Reproductive Health Humans Marker for labor onset and pregnancy complications. ontosight.aiplos.orgnih.gov
Felids (e.g., cats, cheetahs) Pregnancy diagnosis, differentiating from pseudopregnancy. researchgate.net
Giant Panda Pregnancy diagnosis and prediction of parturition. nih.govplos.org
Cattle Monitoring uterine involution and postpartum health. nih.govnih.gov
Mares Assessing changes in PGF2α output during the estrous cycle. researchgate.netresearchgate.net
Inflammation Pigs Index of in vivo enzymatic lipid peroxidation during inflammation. nih.gov
General Various Stable biomarker for systemic PGF2α production. caymanchem.comontosight.aimtoz-biolabs.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTIONYPMSCHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Research of 13,14 Dihydro 15 Keto Prostaglandin F2alpha

Enzymatic Interactions and Substrate Specificity Studies

The formation of PGFM is a direct result of enzymatic activity on PGF2α. The metabolic process involves two key enzymes: 15-hydroxy prostaglandin (B15479496) dehydrogenase (15-PGDH), which oxidizes the 15-hydroxyl group of PGF2α, and Δ¹³-reductase, which reduces the double bond at C13-C14. biomol.com This rapid conversion is a crucial step in the catabolism of PGF2α.

In the context of its synthesis pathway, PGFM is the product of the enzymatic modification of PGF2α. biomol.com Scientific literature extensively documents PGF2α as the substrate for 15-PGDH. animal-reproduction.org While PGFM is a key component in biochemical pathways, studies specifically utilizing PGFM as a substrate for subsequent enzymatic reactions or as a direct inhibitor in biochemical assays are not extensively detailed in the reviewed research. The primary focus remains on its role as a downstream metabolite reflecting the upstream synthesis of PGF2α. General biochemical assays are designed to screen for enzyme kinetics, substrates, and inhibitors, but specific applications using PGFM in these roles are not prominently featured. stanford.edursc.org

Acetylcholine (B1216132) esterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Research into AChE inhibitors is vast, focusing on compounds that can modulate cholinergic activity. nih.govrsc.org However, based on a review of the available scientific literature, there is no significant evidence or detailed investigation into the direct interaction between 13,14-Dihydro-15-keto PGF2α and acetylcholine esterase. The study of AChE inhibitors has typically centered on other classes of molecules, such as flavonoids and specific organic compounds that bind to the enzyme's active or peripheral sites. nih.govnih.gov

Cellular Mechanisms Influencing PGFM Synthesis and Degradation

The synthesis of PGF2α, and consequently the levels of its metabolite PGFM, is tightly regulated by various cellular and hormonal factors. This regulation occurs at the level of the enzymes responsible for prostaglandin synthesis, primarily cyclooxygenase-2 (COX-2). oup.comnih.gov

Steroid hormones, particularly estradiol (B170435) and progesterone (B1679170), play a pivotal role in modulating the production of prostaglandins (B1171923) in reproductive tissues. oup.comnih.gov Their effects can be tissue-specific and depend on the hormonal context.

In bovine endometrial cells, estradiol has been shown to decrease the secretion of PGF2α, whereas progesterone tends to increase its secretion in epithelial cells. oup.com In ovariectomized ewes, progesterone treatment was found to be essential for activating prostaglandin synthetase activity, leading to increased PGF2α and subsequently higher PGFM concentrations. nih.gov The addition of estradiol to progesterone-primed animals further enhanced this effect. nih.gov Conversely, in organ cultures of human fetal adrenal tissue, progesterone was found to inhibit prostaglandin biosynthesis, while estradiol had no significant effect. pnas.org Furthermore, the glucocorticoid cortisol can inhibit the conversion of PGF2α to PGFM in cultured human placental and chorion trophoblast cells. researchgate.net

Table 1: Effect of Steroid Hormones on PGF2α/PGFM Production

Hormone Tissue/Model Effect on PGF2α/PGFM Production Reference
Estradiol Bovine Endometrial Epithelial Cells Decrease oup.com
Human Fetal Adrenal Tissue No Effect pnas.org
Ovariectomized Ewes (with Progesterone) Further Increase nih.gov
Progesterone Bovine Endometrial Epithelial Cells Increase oup.comoup.com
Human Fetal Adrenal Tissue Inhibition pnas.org
Ovariectomized Ewes Increase nih.gov
Pregnant Rat Uterus (Day 19) Inhibition nih.gov
Cortisol Human Placental & Chorion Trophoblasts Inhibition of PGF2α to PGFM conversion researchgate.net

Various cellular signaling molecules can stimulate the synthesis of PGF2α, leading to a corresponding rise in PGFM levels. Oxytocin (B344502) is a well-documented and potent stimulator of pulsatile PGF2α release from the endometrium, a critical event in the regulation of the reproductive cycle in many species. nih.govoup.comoup.com The mechanism often involves the upregulation of COX-2, the rate-limiting enzyme in prostaglandin synthesis. nih.gov

Other stimulators include phorbol (B1677699) esters, such as phorbol 12, 13 dibutyrate (PDBu), which activate protein kinase C (PKC) and subsequently induce COX-2 expression and PGF2α secretion. usp.br In one study on bovine endometrial explants, PDBu was found to be a more potent stimulator of PGF2α production compared to oxytocin. usp.br Additionally, inflammatory mediators like bacterial endotoxin (B1171834) have been shown to cause a dramatic increase in plasma PGFM levels, highlighting the link between inflammation and the prostaglandin synthesis pathway. nih.gov Cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) also contribute to increased prostaglandin production. frontiersin.org

Table 2: Effect of Cellular Stimulators on PGF2α/PGFM Production

Stimulator Model/System Effect on PGF2α/PGFM Production Reference
Oxytocin Bovine Endometrial Cells Stimulation nih.govoup.com
Ovine Endometrium Stimulation oup.com
Phorbol 12, 13 dibutyrate (PDBu) Bovine Endometrial Explants Stimulation (more potent than Oxytocin) usp.br
Endotoxin (LPS) Pigs (in vivo) Several-fold Increase nih.gov
Cytokines (IL-1β, TNF-α) Human Myometrial Cells Stimulation frontiersin.org

Distinction from Other Prostaglandin Metabolites and Isoprostanes

PGFM is part of a larger family of lipid mediators derived from arachidonic acid, and it is important to distinguish it from both its own downstream metabolites and the related family of isoprostanes.

PGF2α is rapidly converted to PGFM in circulation, which has a longer biological half-life, making it a more stable and reliable marker for PGF2α synthesis. lifelynxconnect.euplos.org The metabolism of PGFM continues through processes like beta-oxidation and omega-oxidation, producing further metabolites such as tetranor-PGFM, which are more water-soluble and are primarily excreted in the urine. lifelynxconnect.euglowm.com Therefore, while PGFM is the major metabolite in plasma, other metabolites are typically measured in urine. lifelynxconnect.euplos.org

A crucial distinction exists between prostaglandins and isoprostanes. PGFM originates from PGF2α, which is synthesized enzymatically via the cyclooxygenase (COX) pathway. nih.govyoutube.com In contrast, isoprostanes, such as 8-epi-PGF2α (also known as 8-isoprostane), are prostaglandin-like compounds formed through a non-enzymatic mechanism involving the free radical-catalyzed peroxidation of arachidonic acid. hmdb.canih.gov This fundamental difference in their formation means that PGFM serves as a biomarker for enzymatic lipid peroxidation and COX activity, while isoprostanes are considered markers of non-enzymatic oxidative stress. nih.govunilag.ng Immunoassays for PGFM are highly specific, with negligible cross-reactivity to isoprostanes, ensuring that these two distinct pathways can be measured independently. biomol.com

Metabolism of 8-iso-Prostaglandin F2alpha to 8-iso-13,14-Dihydro-15-keto PGF2alpha

8-iso-13,14-dihydro-15-keto Prostaglandin F2α is recognized as a key metabolite of 8-iso-Prostaglandin F2α (8-iso-PGF2α) in various species, including humans, monkeys, and rabbits. targetmol.commedchemexpress.comvincibiochem.it 8-iso-PGF2α, an isoprostane, is a prostaglandin-like compound produced through the free-radical-catalyzed peroxidation of arachidonic acid, making it a significant marker of oxidative stress. cellbiolabs.comhmdb.ca The metabolic conversion of 8-iso-PGF2α into its metabolites is a rapid and efficient process.

Research involving intravenously administered 8-iso-PGF2α in rabbits demonstrates that it is quickly cleared from circulation, with a plasma half-life of approximately one minute during the distribution phase and four minutes in the terminal elimination phase. nih.gov Within four hours of administration, about 80% of the radioactivity from labeled 8-iso-PGF2α is excreted in the urine. nih.gov The primary metabolic transformation involves three key enzymatic steps:

Dehydrogenation: The initial step is the oxidation of the C-15 hydroxyl group, catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), to form 15-keto-8-iso-PGF2α. nih.gov

Reduction: This is followed by the reduction of the double bond at Δ13 by 15-oxo-prostaglandin Δ13-reductase, yielding 8-iso-13,14-dihydro-15-keto PGF2α. nih.gov

β-Oxidation: Subsequently, the fatty acid side chains are shortened, primarily through β-oxidation. targetmol.comnih.gov

The dynamic changes in plasma concentrations of 8-iso-PGF2α and its metabolites following administration are detailed in the table below.

Table 1: Plasma Radioactivity Profile Following 8-iso-PGF2α Administration in Rabbits Data derived from a study on the metabolism of tritium-labeled 8-iso-PGF2α. nih.gov

Time After Administration 8-iso-PGF2α (%) 15-keto-8-iso-PGF2α (%) β-oxidized Products (%)
1.5 minutes 64 19 13

Comparative Metabolic Pathways with Prostaglandin D2 and Prostaglandin E2 Metabolites

The metabolic pathways of prostaglandins are interconnected, originating from a common precursor, arachidonic acid. frontiersin.org The action of cyclooxygenase (COX) enzymes converts arachidonic acid into the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2). frontiersin.orgmdpi.com From this crucial branch point, distinct terminal prostaglandin synthases direct the synthesis toward different primary prostaglandins. mdpi.com

Prostaglandin D2 (PGD2) is formed from PGH2 through the action of Prostaglandin D synthases, such as hematopoietic prostaglandin D synthase (HPGDS) or lipocalin-type prostaglandin-D synthase (PTGDS). reactome.org

Prostaglandin E2 (PGE2) synthesis is catalyzed by PGE synthases (microsomal PGE2 synthase-1, microsomal PGE2 synthase-2, or cytosolic PGE2 synthase) that isomerize PGH2. mdpi.com

Prostaglandin F2α (PGF2α) is similarly derived from PGH2 via PGF synthase.

The catabolism of these prostaglandins shares common initial steps but also features unique divergent pathways. The primary catabolic pathway for both PGF2α and PGD2 involves the same sequence of enzymatic reactions seen in 8-iso-PGF2α metabolism: rapid oxidation by 15-PGDH followed by reduction of the C13-C14 double bond. nih.govresearchgate.net This creates the 13,14-dihydro-15-keto metabolites, which are then typically subjected to β-oxidation for further degradation and eventual urinary excretion. researchgate.net For instance, a major urinary metabolite of PGD2 is 13,14-dihydro-15-keto-tetranor-PGD2. researchgate.net

However, the PGD2 pathway also includes a significant alternative route. PGD2 can undergo non-enzymatic dehydration to form the J-series of prostaglandins, such as PGJ2 and its derivatives, which have distinct biological activities. researchgate.net

Furthermore, at the initial formation stage from endoperoxide intermediates, the local biochemical environment can influence the type of isoprostane formed. Specifically, the presence of the antioxidant glutathione (B108866) (GSH) has been shown to favor the reduction of isoprostane endoperoxides, leading to increased formation of F2-isoprostanes at the expense of D2/E2-isoprostanes. nih.gov

The table below summarizes the key enzymes and resulting metabolites in these comparative pathways.

Table 2: Comparison of Prostaglandin Metabolic Pathways

Feature Prostaglandin F2α Pathway Prostaglandin D2 Pathway Prostaglandin E2 Pathway
Common Precursor Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2)
Key Synthesis Enzyme PGF Synthase PGD Synthase (HPGDS, PTGDS) PGE Synthase (mPGES, cPGES)
Primary Catabolic Enzymes 15-PGDH, 15-oxo-prostaglandin Δ13-reductase 15-PGDH, 15-oxo-prostaglandin Δ13-reductase 15-PGDH, 15-oxo-prostaglandin Δ13-reductase
Key Metabolites 13,14-dihydro-15-keto-PGF2α, β-oxidation products (e.g., tetranor-PGFM) 13,14-dihydro-15-keto-PGD2, Tetranor-PGDM, 9α,11β-PGF2 13,14-dihydro-15-keto-PGE2, β-oxidation products

| Alternative Pathway | - | Non-enzymatic dehydration to J-series prostaglandins (e.g., PGJ2) | - |

Investigative Methodologies for 13,14 Dihydro 15 Keto Prostaglandin F2alpha Quantification

Immunoassay Development and Validation for PGFM Analysis

The foundation of PGFM quantification lies in the development and validation of specific immunoassays. These assays leverage the high specificity of antibody-antigen interactions to detect and quantify PGFM, even at the low concentrations typically found in biological samples. The two primary types of immunoassays used for this purpose are the Enzyme Immunoassay (EIA), also known as ELISA, and the Radioimmunoassay (RIA).

Radioimmunoassay (RIA) Protocols

Before the widespread adoption of ELISAs, Radioimmunoassay (RIA) was a primary method for quantifying PGFM. While less common now due to the need for radioactive materials and specialized disposal, RIA is a highly sensitive and specific technique.

The principle of RIA is similar to competitive ELISA but uses a radiolabeled antigen instead of an enzyme-labeled one. A study published in 1998 detailed the development and validation of an RIA for PGFM. The key components and steps include:

Radiolabeled Antigen: A radioactive isotope, such as tritium (B154650) ([³H]) or iodine-125 (B85253) ([¹²⁵I]), is incorporated into the PGFM molecule to create a "tracer."

Antibody: A specific antibody against PGFM is used.

Assay Procedure: Known amounts of unlabeled PGFM standard or unknown samples are incubated with a fixed amount of the PGFM tracer and a limited amount of the PGFM antibody. The unlabeled PGFM from the sample competes with the tracer for binding to the antibody.

Separation and Detection: After incubation, the antibody-bound PGFM is separated from the free (unbound) PGFM. The radioactivity of the bound fraction is then measured using a scintillation counter. The amount of radioactivity is inversely proportional to the concentration of PGFM in the sample.

Validation: The RIA was validated for parameters including precision and accuracy. The intra-assay precision was reported to be 12.2% and 14.0% for low and high concentration plasma pools, respectively, with an accuracy of 108.6% and 103.3% for the same pools. The detection limit for this specific RIA was approximately 45 pmol/L.

Development of Specific Antibodies for PGFM

The specificity and sensitivity of any immunoassay depend entirely on the quality of the antibody. For PGFM, polyclonal antibodies are commonly generated. researchgate.net The process involves:

Immunogen Preparation: PGFM, being a small molecule (a hapten), is not immunogenic on its own. To elicit an immune response, it must be conjugated (chemically coupled) to a large carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). caymanchem.com One method involves coupling PGFM to BSA at its carboxylic acid group using a 1,1'-carbonyldiimidazole (B1668759) method. This PGFM-protein conjugate serves as the immunogen.

Immunization: An animal, typically a rabbit, is immunized with the PGFM-carrier protein conjugate. The animal's immune system recognizes the conjugate as foreign and produces B-lymphocytes that secrete antibodies against different parts of the conjugate, including the PGFM hapten. caymanchem.com

Antibody Purification and Use: The resulting polyclonal antibodies are collected from the animal's serum. These antibodies are highly specific to PGFM and can be used as the primary reagent in both ELISA and RIA kits. researchgate.netarborassays.com

Cross-Reactivity Studies with Related Prostanoids

A critical step in validating a PGFM immunoassay is to determine the cross-reactivity of the antibody with other structurally similar prostaglandins (B1171923) and their metabolites. This ensures that the assay is specifically measuring PGFM and not other related compounds, which could lead to inaccurate results.

Cross-reactivity is typically determined by measuring the concentration of each related compound required to displace 50% of the bound tracer or conjugate and comparing it to the concentration of PGFM required for the same displacement. The results are expressed as a percentage. An ideal antibody shows 100% reactivity with PGFM and minimal to no reactivity with other prostanoids. thermofisher.com

Table 3: Cross-Reactivity of a Polyclonal PGFM Antibody

CompoundCross-Reactivity (%)
13,14-dihydro-15-keto-Prostaglandin F2α (PGFM)100%
15-keto-13,14-dihydro-PGE20.5%
15-keto-PGF2α0.43%
Prostaglandin (B15479496) F2α (PGF2α)0.02%
8-iso-15-keto-13,14-dihydro-PGF2α1.7%
Tetranor-PGFM<0.1%
Prostaglandin E2 (PGE2)<0.001%
11ß-PGF2α<0.001%

Data compiled from published RIA validation and commercial ELISA kit documentation. caymanchem.comthermofisher.com The low cross-reactivity percentages for related compounds demonstrate the high specificity of the antibody for PGFM.


Chromatographic and Spectrometric Approaches

Chromatographic and spectrometric methods are at the forefront of PGFM analysis, offering high sensitivity and specificity. These techniques allow for the separation, identification, and quantification of PGFM from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation of PGFM and other related metabolites in biological samples. lifelynxconnect.euplos.orgnih.gov This method utilizes a stationary phase, such as a reversed-phase C18 column, and a mobile phase to separate compounds based on their physicochemical properties. lifelynxconnect.euplos.org

In studies involving fecal extracts from large cats, HPLC has been successfully employed to separate immunoreactive prostaglandin metabolites. plos.org For instance, researchers used a reversed-phase HPLC column to separate analytes from purified fecal extracts. plos.org The mobile phase often consists of a gradient mixture of an aqueous solution (like water with acetic acid) and an organic solvent (such as acetonitrile (B52724) with acetic acid). lifelynxconnect.eu This gradient allows for the effective elution and separation of different compounds.

Following separation by HPLC, fractions are often collected and subjected to further analysis, such as an enzyme immunoassay (EIA), to determine the concentration of the target metabolite. lifelynxconnect.euresearchgate.net The elution position of standard PGFM is determined in separate HPLC runs to identify the corresponding fractions in the sample chromatogram. lifelynxconnect.eu For example, in one study, the elution position of PGFM was confirmed in a specific fraction by both its immunoreactivity in an EIA and subsequent LC-MS analysis. lifelynxconnect.eu

HPLC System Components and Conditions:

Column: Reversed-phase columns like C18 are commonly used. plos.org

Mobile Phase: A gradient of aqueous and organic solvents is typical. lifelynxconnect.eu

Detection: Fractions are often analyzed post-column with immunoassays. lifelynxconnect.euresearchgate.net

The combination of HPLC with immunoassays provides a robust method for the separation and quantification of PGFM, as demonstrated in various wildlife studies. plos.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and specific methods for the definitive identification and quantification of PGFM. lifelynxconnect.euplos.orgnih.gov This technique couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. rsc.org LC-MS is particularly valuable for confirming the presence of PGFM in HPLC fractions that show immunoreactivity. plos.org

In the analysis of fecal extracts from tigers and jaguars, LC-MS was used to confirm the identity of PGFM in specific HPLC fractions. plos.org The instrument monitors specific mass-to-charge ratio (m/z) transitions for PGFM. For example, the transition from m/z 353.1 to 113.3 is a specific marker for PGFM. lifelynxconnect.euplos.org This level of specificity helps to eliminate false positives that might arise from cross-reactivity in immunoassays. plos.org

LC-MS/MS methods have been developed for the simultaneous quantification of multiple eicosanoids, including PGFM, in various biological matrices. nih.gov These methods are optimized for parameters like precursor and product ions and collision energies to maximize sensitivity and selectivity. nih.gov

Key LC-MS Parameters for PGFM Analysis:

Ionization Mode: Negative-ion mode is typically used for eicosanoid analysis. nih.gov

MRM Transitions: Specific precursor-to-product ion transitions are monitored for quantification (e.g., m/z 353.1 → 113.3 for PGFM). lifelynxconnect.euplos.org

The use of LC-MS provides unambiguous identification and accurate quantification of PGFM, making it an indispensable tool in prostaglandin research. lifelynxconnect.euplos.org

Sample Collection and Processing for PGFM Research

The reliability of PGFM quantification heavily depends on the proper collection, processing, and storage of biological samples. Different sample types require specific protocols to ensure the stability and accurate measurement of the metabolite.

Non-invasive sampling methods using feces and urine are invaluable for monitoring PGFM, especially in wildlife and long-term studies. nih.govplos.org These methods avoid the stress associated with capturing and handling animals. nih.gov

Fecal Sample Processing: Fecal samples are typically processed by first extracting the metabolites. A common method involves extracting a known weight of wet feces with a solvent like 90% methanol (B129727). si.edu The mixture is shaken and then centrifuged to separate the supernatant, which contains the metabolites. si.edu The supernatant is then often diluted before analysis by EIA. si.eduantibodies-online.com For some species, dried fecal powder may be boiled in an ethanol-water mixture for extraction. si.edu

Urine Sample Processing: Urine samples are often diluted with an assay buffer before being analyzed. thermofisher.com For some applications, urine samples may be acidified and extracted with a solvent like diethyl ether before being subjected to HPLC separation. lifelynxconnect.eu To account for variations in urine concentration, PGFM levels are often normalized to creatinine (B1669602) concentrations. thermofisher.com

Studies have shown a high correlation between PGFM concentrations in fecal and urinary samples collected on the same day, indicating that both are reliable matrices for PGFM analysis. lifelynxconnect.eu

Interactive Data Table: PGFM Sample Processing Overview

Sample TypeProcessing StepsKey Considerations
Feces Extraction with methanol or ethanol/water, centrifugation, dilution. si.eduEnsure thorough extraction and remove particulate matter.
Urine Dilution with assay buffer, potential extraction. lifelynxconnect.euthermofisher.comNormalize to creatinine to account for dilution. thermofisher.com

Serum, plasma, and tissue extracts are also important matrices for PGFM analysis, particularly in clinical and controlled research settings.

Serum and Plasma: Blood samples should be collected in appropriate tubes (e.g., serum separator tubes or tubes with anticoagulants like EDTA or heparin). elkbiotech.com For serum, the blood is allowed to clot before centrifugation to separate the serum. elkbiotech.com For plasma, the blood is centrifuged immediately after collection. elkbiotech.com Serum and plasma samples are typically diluted with an assay buffer before analysis. thermofisher.com It is recommended to use freshly prepared samples or store them frozen at -20°C or lower. thermofisher.comelkbiotech.com

Tissue Extracts: The preparation of tissue homogenates varies depending on the tissue type. elkbiotech.com Tissues are typically rinsed to remove excess blood, weighed, and then homogenized. elkbiotech.com Bovine blastocysts and endometrial slices, for example, have been incubated in vitro to study the metabolism of arachidonic acid to prostaglandins, including PGFM. nih.gov The culture medium and tissue homogenates are then extracted and analyzed. nih.gov

Interactive Data Table: PGFM in Various Biological Samples

Sample TypeTypical Dilution FactorRecommended Storage
Serum ≥ 1:8 with Assay Buffer thermofisher.com-20°C or lower thermofisher.com
Plasma ≥ 1:8 with Assay Buffer thermofisher.com-20°C or lower thermofisher.com
Urine ≥ 1:8 with Assay Buffer thermofisher.com-20°C or lower thermofisher.com
Fecal Extract Varies; e.g., 1:10 dilution si.edu-20°C for up to 2 years researchgate.net
Tissue Culture Media Dependent on concentration-20°C or lower

Proper storage is critical to prevent the degradation of PGFM and ensure accurate analytical results.

Storage Temperature: For long-term storage, samples such as serum, plasma, and urine should be kept at -20°C or, preferably, -80°C. thermofisher.comelkbiotech.commtoz-biolabs.com Repeated freeze-thaw cycles should be avoided as they can affect the stability of the analyte. elkbiotech.commtoz-biolabs.com Stock solutions of PGFM standards are typically stored at -20°C or -80°C, with stability lasting from one to six months depending on the temperature. glpbio.com

Stability Studies: Studies have shown that PGFM is remarkably stable in various conditions. In one study, PGFM concentrations in plasma were unaffected by storage for more than four weeks, in contrast to PGE and PGF which showed significant increases. nih.gov Another study on fecal samples demonstrated that PGFM is stable even at elevated temperatures (37°C) for up to three days. si.edu In lynx urine, PGFM was found to be stable for up to 10 days at 37°C. lifelynxconnect.eu This stability makes PGFM a robust biomarker for non-invasive monitoring. lifelynxconnect.eusi.edu

General Storage Guidelines:

Store samples at -20°C or -80°C for long-term stability. thermofisher.commtoz-biolabs.com

Avoid repeated freezing and thawing. elkbiotech.commtoz-biolabs.com

Use samples within a few hours of preparation or dilution if not stored frozen. thermofisher.com

Kits and reagents should be stored according to the manufacturer's instructions, typically at -20°C for the kit and 4°C once opened. thermofisher.com

Experimental Model Systems and Design Considerations

The study of 13,14-dihydro-15-keto prostaglandin F2alpha (PGFM) dynamics relies on robust experimental models that can accurately replicate and measure the physiological processes involving this key metabolite. The choice of model system and experimental design is critical for obtaining meaningful and translatable results. Considerations include the specific research question, the species of interest, and the level of biological organization being investigated, from whole-animal studies to isolated cell cultures.

Radiometabolism studies have been instrumental in elucidating the in vivo fate of prostaglandin F2α (PGF2α) and its metabolites, including PGFM. These studies typically involve the administration of radiolabeled PGF2α to an animal model, followed by the tracking and quantification of the radiolabel in various tissues and excreta over time. This approach provides valuable information on the absorption, distribution, metabolism, and excretion (ADME) of PGF2α and the formation of its metabolites.

In one such approach, a radioimmunoassay (RIA) for PGFM was developed and validated. nih.gov This method utilizes a specific antibody raised in rabbits against a PGFM-protein conjugate. nih.gov The assay's specificity is a critical factor, with cross-reactivity against related prostaglandins and their metabolites being carefully evaluated to ensure accurate PGFM quantification. nih.gov The sensitivity of the assay is also paramount, with detection limits needing to be low enough to measure physiological concentrations in plasma. nih.gov For instance, a developed RIA demonstrated a detection limit of approximately 45 pmol/L. nih.gov

Animal models, such as pigs, have been used to study PGFM levels in response to inflammatory stimuli like endotoxin (B1171834) infusion. nih.gov Such studies have shown a significant increase in plasma PGFM levels following endotoxin administration, highlighting the role of the cyclooxygenase (COX) pathway in inflammatory processes. nih.gov The data from these studies help to validate the RIA method for use in physiological and pathophysiological research as an index of in vivo enzymatic lipid peroxidation. nih.gov

Table 1: Radioimmunoassay (RIA) Characteristics for PGFM Quantification

ParameterFinding
Antibody SourceRabbits immunized with 15-keto-dihydro-PGF2alpha coupled to BSA
Cross-reactivity (PGF2α)0.02%
Cross-reactivity (15-keto-PGF2α)0.43%
Cross-reactivity (15-keto-13,14-dihydro-PGE2)0.5%
Intra-assay Precision (CV)12.2% at 64 pg/0.1 ml
Detection Limit~45 pmol/L

Data sourced from a study on the development and validation of a new radioimmunoassay for 15-keto-dihydro-PGF2alpha. nih.gov

Both in vitro and in vivo models are essential for a comprehensive understanding of PGFM dynamics. In vitro systems, such as cell cultures and tissue explants, allow for the investigation of specific cellular and molecular mechanisms in a controlled environment. nih.govebi.bio In vivo models, primarily using live animals, provide a more holistic view of how these mechanisms operate within a complex biological system. nih.govebi.bio

In Vitro Approaches:

Cell Culture Systems: Cell lines, such as Caco-2 cells or MDR1-transfected cells, are used to study the transport and metabolism of compounds across cellular monolayers. nih.gov For example, the transcellular transport of various compounds can be examined to understand the function of transporters like P-glycoprotein (P-gp). nih.gov Another in vitro model involves using PC-12 cells to study the effect of metabolites on hormone secretion, such as the stimulation of chromogranin A (CGA) and 5-hydroxytryptamine (5-HT) secretion by 13,14-dihydro-15-keto-PGE2. nih.gov

Tissue Explants: The incubation of tissue explants, such as endometrium or corpus luteum from various species like cows, pigs, and mares, allows for the study of local hormone production and metabolism. pan.olsztyn.pl

Enzyme Immunoassays (EIA): Commercially available EIA kits are widely used for the quantification of PGFM in various biological samples, including plasma, urine, and feces. caymanchem.comresearchgate.net These competitive assays offer a sensitive and specific method for measuring PGFM concentrations, with typical detection limits in the picogram per milliliter range. caymanchem.com

In Vivo Approaches:

Animal Models: Studies in animals like heifers are crucial for understanding the physiological roles of PGFM, particularly in reproductive processes like luteolysis. nih.govscispace.com These studies often involve the administration of exogenous PGF2α to simulate natural PGFM pulses and monitoring subsequent changes in hormone levels and physiological responses. nih.gov For instance, research in heifers has demonstrated that sequential pulses of PGF2α are necessary for complete luteolysis. nih.gov

Non-invasive Monitoring: In wildlife and captive breeding programs, non-invasive monitoring of PGFM in urine and feces has proven to be a valuable tool for diagnosing pregnancy and predicting parturition. researchgate.netplos.org For example, studies in the giant panda have shown distinct PGFM profiles in pregnant versus pseudopregnant females. plos.org

The integration of in vitro and in vivo data is crucial. In vitro experiments can elucidate fundamental mechanisms, while in vivo studies can confirm the physiological relevance of these findings in a whole-organism context. nih.gov

The pulsatile release of PGF2α, leading to corresponding pulses of its metabolite PGFM, is a critical aspect of its physiological function, particularly in the process of luteolysis in ruminants. scispace.com To investigate the effects of these pulses, researchers have developed experimental models that simulate the natural pulsatile pattern of PGFM. nih.govoup.com

One common approach involves the intrauterine infusion of PGF2α in animal models like heifers. nih.govbioscientifica.com The dose and duration of the infusion are carefully controlled to mimic the characteristics of a natural PGFM pulse. nih.gov For example, a 2-hour intrauterine infusion of 0.5 mg of PGF2α has been used to simulate a natural PGFM pulse in heifers. nih.gov More refined methods have utilized incremental and then decreasing infusion rates to better replicate the gradual incline and decline of a spontaneous pulse. oup.com

These simulation studies have yielded significant insights into the physiological responses to PGFM pulses. Key findings include:

Necessity of Sequential Pulses: Research has shown that a single simulated PGFM pulse may only induce partial luteolysis, whereas sequential pulses are required for the complete regression of the corpus luteum. nih.govscispace.com

Hormonal Responses: Simulation studies allow for detailed examination of the temporal relationships between PGFM pulses and other hormones, such as progesterone (B1679170) and luteinizing hormone (LH). oup.combioscientifica.com For instance, a transient decrease in progesterone is often observed during a simulated PGFM pulse. bioscientifica.com

Luteal Blood Flow: The effect of PGFM pulses on luteal blood flow can also be investigated using techniques like color-Doppler ultrasonography in conjunction with simulated pulses. bioscientifica.com

Table 2: Experimental Design for Simulating a Natural PGFM Pulse in Heifers

ParameterDescriptionReference
Animal ModelHolstein Heifers nih.gov
Infusion MethodIntrauterine (i.u.) nih.gov
Infusion Rate0.25 mg/h bioscientifica.com
Total Infusion Duration2 hours nih.govbioscientifica.com
Total PGF Administered0.5 mg nih.gov
Outcome MeasuresPlasma PGFM and Progesterone Concentrations, Luteal Blood Flow nih.govbioscientifica.com

These simulation models are powerful tools for dissecting the complex signaling pathways and physiological events regulated by the pulsatile release of PGF2α and its metabolite PGFM.

Physiological and Pathophysiological Research Applications of 13,14 Dihydro 15 Keto Prostaglandin F2alpha

Role in Reproductive Physiology Research

PGFM has become an invaluable tool in the investigation of mammalian reproductive processes. Its measurement in biological samples like urine, feces, and plasma provides critical insights into luteolytic mechanisms, reproductive cycle monitoring, embryonic development, and the differentiation of reproductive states. nih.govcaymanchem.com

Investigating Luteolytic Mechanisms in Mammalian Species

Luteolysis, the regression of the corpus luteum (CL), is a pivotal event in the estrous cycle of non-pregnant mammals, enabling the initiation of a new cycle. PGF2α, released from the uterus, is the primary hormone responsible for luteolysis in many species. wikipedia.orgphysiology.org Research investigating the mechanisms of luteolysis extensively utilizes PGFM measurement to track the pulsatile release of PGF2α.

Studies in cattle have demonstrated that pulses of PGFM are more prominent during the luteolytic period compared to the preluteolytic and postluteolytic periods, indicating a direct correlation with the functional and structural degradation of the CL. nih.govresearchgate.net The pulsatile secretion of PGF2α, mirrored by PGFM levels, is stimulated by oxytocin (B344502) and is essential for the complete regression of the CL. wikipedia.org In primates, while the process is uterine-independent, PGF2α is still considered a key luteolysin, and its local production within the ovary is a subject of ongoing research. wikipedia.orgnih.gov The study of PGFM patterns helps researchers understand the intricate signaling pathways and hormonal interactions that govern luteolysis across different mammalian species.

Monitoring Reproductive Cycles and Ovarian Activity

The concentration of PGFM fluctuates predictably throughout the reproductive cycle, making it a useful biomarker for monitoring ovarian activity. In cattle, for instance, PGFM levels in uterine vein plasma are very low during the early to mid-luteal phase (days 1-14) and then increase significantly from day 15 until the day of estrus. nih.gov This surge in PGFM reflects the increased endometrial secretion of PGF2α leading up to luteolysis and estrus. nih.govnih.gov

By analyzing PGFM concentrations in easily accessible samples like urine and feces, researchers can non-invasively monitor the estrous cycle in a variety of species. nih.govlifelynxconnect.eu This is particularly valuable in wildlife conservation and management, where invasive blood sampling is often impractical. The ability to accurately track the cyclical patterns of PGFM aids in determining the optimal time for breeding and in identifying reproductive abnormalities.

Research on Embryonic Development and Parturition Physiology

Prostaglandins (B1171923), including PGF2α, play a fundamental role in the processes of embryonic development and parturition. nih.govnih.gov PGFM measurements are instrumental in research aimed at understanding these complex physiological events. In early embryonic development, PGF2α is involved in processes such as blastocyst growth and implantation. nih.govnih.gov Studies have shown that PGF2α can act in an autocrine and paracrine manner within preimplantation embryos. nih.gov

During parturition, or childbirth, PGF2α is a potent stimulator of myometrial contractions and cervical ripening. researchgate.netijabbr.com Research has shown a significant increase in maternal plasma PGFM concentrations during spontaneous labor, as well as in induced labor. nih.gov This increase is considered a necessary prerequisite for vaginal delivery and is also crucial for placental separation. nih.gov Monitoring PGFM levels provides researchers with a window into the hormonal cascade that initiates and sustains labor.

Differentiation between Physiological Reproductive States (e.g., Pregnancy vs. Pseudopregnancy)

In several species that experience pseudopregnancy, a condition where a non-pregnant female exhibits hormonal and physiological signs of pregnancy, PGFM has emerged as a reliable marker for differentiating between true pregnancy and pseudopregnancy. researchgate.netplos.orgnih.gov This is particularly important for the management of endangered species in captive breeding programs. researchgate.netplos.org

In the giant panda, for example, urinary PGFM concentrations follow a predictable pattern that differs between pregnant and pseudopregnant females. researchgate.netplos.orgnih.gov Pregnant pandas exhibit an earlier initial peak and higher inter-peak concentrations of PGFM compared to their pseudopregnant counterparts. researchgate.netplos.org Similarly, in the Iberian lynx, urinary and fecal PGFM levels show a significant increase in pregnant females after day 45 post-mating, a surge not observed in pseudopregnant individuals. nih.govlifelynxconnect.eu

Urinary PGFM Levels in Pregnant vs. Pseudopregnant Iberian Lynx
Time PointPregnant Females (ng/mL)Pseudopregnant Females (ng/mL)
Before Mating/After Parturition~1.5~1.5
After Day 20 Post-matingSlight IncreaseSlight Increase (not exceeding 7)
After Day 45 Post-matingSignificant Increase (from 10 to a peak of 46.0 ± 19.3)No significant increase

Investigation in Inflammatory and Oxidative Stress Responses

Beyond its role in reproduction, PGFM is also a valuable indicator in studies of inflammation and oxidative stress.

PGFM as an Indicator of Cyclooxygenase-Mediated Lipid Peroxidation

PGF2α can be formed not only through enzymatic pathways involving cyclooxygenase (COX) but also through non-enzymatic free radical-catalyzed lipid peroxidation. nih.govnih.gov The measurement of PGFM can serve as an index of in vivo enzymatic lipid peroxidation, particularly in the context of inflammation. nih.gov

Research has shown that in response to inflammatory stimuli, such as endotoxin (B1171834) infusion in pigs, plasma levels of PGFM increase several-fold. nih.gov This reflects the increased activity of COX enzymes (both COX-1 and COX-2) in producing prostaglandins during an inflammatory response. nih.gov By measuring PGFM, researchers can assess the extent of cyclooxygenase-mediated lipid peroxidation, providing insights into the inflammatory processes in various diseases.

Cross-Reactivity of PGFM Antibody in Radioimmunoassay
CompoundCross-Reactivity (%)
PGF2α0.02
15-keto-PGF2α0.43
PGE2<0.001
15-keto-13,14-dihydro-PGE20.5
8-iso-15-keto-13,14-dihydro-PGF2α1.7

Studies in Experimental Models of Inflammation (e.g., Endotoxin-Induced Acute Inflammation)

PGFM has proven to be a valuable tool in experimental models of inflammation, particularly in studies involving endotoxin-induced acute inflammation. Research has demonstrated that plasma levels of PGFM increase significantly in response to inflammatory stimuli, positioning it as a sensitive index of cyclooxygenase (COX)-mediated inflammatory processes.

In a notable study utilizing a porcine model, the infusion of endotoxin led to a several-fold increase in plasma PGFM concentrations. This response highlights the role of PGF2α, and by extension PGFM, in the inflammatory cascade initiated by bacterial endotoxins. The measurement of PGFM in this context provides a quantitative measure of the in vivo enzymatic lipid peroxidation that occurs during inflammatory injury.

The kinetics of PGFM in pigs have also been investigated, with one study determining its half-life in peripheral plasma. Following an intravenous bolus injection, PGFM concentrations showed a biexponential decline, indicating a rapid distribution to extracellular fluid followed by a slower elimination phase through metabolism. The mean half-life of the elimination phase was calculated to be approximately 14.97 minutes. This relatively short half-life underscores the dynamic nature of the prostaglandin (B15479496) system during an acute inflammatory response.

Table 1: PGFM Response in Endotoxin-Induced Inflammation in Pigs
Experimental ModelKey FindingReference
Endotoxin Infusion in PigsSeveral-fold increase in plasma PGFM levels.
Intravenous PGFM Injection in PigsMean elimination half-life of 14.97 +/- 1.33 minutes.

Role in Vascular Function and Blood Clotting Studies

While the parent compound, PGF2α, is known to have potent effects on vascular smooth muscle and platelet aggregation, the direct role of its metabolite, PGFM, in vascular function and blood clotting is an area of ongoing investigation. PGFM is recognized as a bioactive lipid mediator that is involved in these physiological processes. The study of PGFM in this context often involves its measurement as a systemic indicator of PGF2α activity, which can influence vascular tone and hemostasis.

Elevated levels of PGFM can be indicative of conditions associated with increased cardiovascular risk, where alterations in vascular function and coagulation are common. The use of PGFM as a biomarker in studies of coagulation and endothelial function is an emerging area of interest, as it may provide insights into the underlying inflammatory processes that contribute to cardiovascular pathologies.

Emerging Research Areas and Comparative Physiology Studies

PGFM in Renal Physiology Research and Prostaglandin E2 Metabolite Axis

The roles of prostaglandins in renal physiology are complex, with Prostaglandin E2 (PGE2) being a key regulator of renal hemodynamics and tubular function. While the direct interaction between PGFM and the PGE2 metabolite axis in the kidney is not fully elucidated, the measurement of urinary prostaglandin metabolites, including those of PGE2, is considered a promising marker for cardiovascular and kidney disease.

Research into the renal effects of prostaglandins often focuses on the primary compounds, PGE2 and PGF2α. For instance, PGE2 is known to influence renal blood flow and water and salt balance. The urinary excretion of PGE2 and its metabolites can reflect both systemic and kidney-derived production, offering a window into renal health. Given that PGFM is excreted via the renal system, its levels in urine can provide valuable information, as demonstrated in studies on giant pandas where urinary PGFM is used to diagnose pregnancy. Further research is needed to clarify the specific interplay between PGFM and the intricate network of PGE2 and its metabolites within the kidney.

Species-Specific Metabolic Profiles and Excretion Patterns (e.g., Felids, Ruminants, Rabbits, Pigs)

The metabolism and excretion of PGFM exhibit significant variation across different animal species, a factor that is crucial for the interpretation of research findings and the development of species-specific diagnostic tools.

Felids: In various feline species, fecal PGFM has been established as a reliable non-invasive marker for pregnancy. However, the metabolic profiles can differ substantially. A comparative study on the fecal metabolism of PGFM in felids revealed that while PGFM was confirmed in six of eight species studied, its proportion of total immunoreactive metabolites varied significantly. For example, in the sand cat, PGFM is the major fecal metabolite, whereas in the lynx, it represents only a minor component. Furthermore, the composition of fecal PGFM metabolites in lynx was found to change throughout pregnancy, suggesting alterations in prostaglandin synthesis and metabolism.

Table 2: Comparative Fecal PGFM Metabolite Patterns in Felids
SpeciesPGFM as a Percentage of ImmunoreactivitiesTotal Number of ImmunoreactivitiesReference
Iberian Lynx&lt;5%-
Sumatran Tiger&lt;5%-
Domestic Cat-2
Oncilla-4

Ruminants: In cattle, the profile of PGFM in peripheral plasma has been characterized during different reproductive states. Studies have shown pulsatile secretion of PGFM, with variations in frequency and amplitude of pulses observed during luteal regression and pregnancy. For instance, basal PGFM concentrations are low in the first month of pregnancy but increase significantly in the second month. These findings suggest that the mechanisms regulating PGF2α production and, consequently, PGFM levels, change as pregnancy progresses in ruminants.

Rabbits: While specific studies detailing the complete metabolic profile and excretion pattern of PGFM in rabbits are limited, it is known that antiserum for PGFM radioimmunoassays has been raised in New Zealand rabbits, indicating their capacity to produce an immune response to the compound.

Pigs: In pigs, the elimination of PGFM from the plasma is relatively rapid, with a mean half-life of approximately 14.97 minutes. This suggests efficient metabolism of the compound. The primary route of excretion for many metabolites in pigs is through the urine.

Q & A

Q. How should researchers address gaps in mechanistic understanding when publishing negative or inconclusive results?

  • Transparency Strategies :
  • Pre-registration : Detail hypotheses and methods on platforms like ClinicalTrials.gov to mitigate publication bias .
  • Limitations Section : Explicitly discuss confounding factors (e.g., unmeasured cytokines) and propose follow-up experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.